![molecular formula C22H17ClFN3O2 B2771083 1-(2-chloro-6-fluorobenzyl)-3-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 921841-92-1](/img/structure/B2771083.png)
1-(2-chloro-6-fluorobenzyl)-3-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-chloro-6-fluorobenzyl)-3-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H17ClFN3O2 and its molecular weight is 409.85. The purity is usually 95%.
BenchChem offers high-quality 1-(2-chloro-6-fluorobenzyl)-3-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-chloro-6-fluorobenzyl)-3-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Research has demonstrated the synthesis and characterization of pyrido[3,2-d]pyrimidine derivatives, highlighting the versatility and potential of these compounds in medicinal chemistry. For example, studies have developed methods for preparing substituted pyrido[1,2-a]pyrimidine-2,4(3H)-diones, showcasing their potential for urease inhibition and other biological activities (Rauf et al., 2010). Additionally, the synthesis of (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives has been reported, with their structures confirmed by spectral techniques and computational analysis (Ashraf et al., 2019), further contributing to the understanding and utility of these compounds.
Biological Activities
The biological activities of pyrido[3,2-d]pyrimidine derivatives have been a significant focus of research. For instance, certain derivatives have shown promising herbicidal activities (Huazheng, 2013), indicating their potential application in agricultural sciences. Moreover, the antitumor and anti-HIV activities of specific pyrido[3,2-d]pyrimidine derivatives have been explored, revealing their potential as therapeutic agents (Grivsky et al., 1980), (Malik et al., 2006).
Structural Analysis and ADME Properties
The structural analysis and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of pyrido[3,2-d]pyrimidine derivatives have also been investigated. Studies have developed methods for the efficient synthesis of these compounds, highlighting their diverse structural possibilities and biopharmaceutical properties (Jatczak et al., 2014). This research is crucial for understanding the pharmacokinetics and pharmacodynamics of potential drug candidates within this chemical class.
properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-3-[(4-methylphenyl)methyl]pyrido[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClFN3O2/c1-14-7-9-15(10-8-14)12-27-21(28)20-19(6-3-11-25-20)26(22(27)29)13-16-17(23)4-2-5-18(16)24/h2-11H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGYFCXWILMXEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC4=C(C=CC=C4Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloro-6-fluorobenzyl)-3-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.